molecular formula C8H10N2OS B7825084 CID 230299

CID 230299

Cat. No. B7825084
M. Wt: 182.25 g/mol
InChI Key: PNPNRDPCABFRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 230299 is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 230299 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 230299 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemically Induced Dimerization (CID) in Cellular Biology

Chemically induced dimerization (CID) has been a crucial tool in biological research. Recent advancements have improved CID systems, offering unprecedented precision and spatiotemporal resolution. This has been pivotal in studying signal transductions and expanding to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

Engineered PROTAC-CID Systems for Gene Regulation

The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has enabled inducible gene regulation and editing. This method allows fine-tuning of gene expression and the application of different logic gating operations, demonstrating its versatility in gene regulation (Ma et al., 2023).

Photocaged-Photocleavable CID for Protein Localization Control

A novel CID system using light pulses at orthogonal wavelengths enables rapid activation and deactivation of protein dimerization. This method provides a tool for controlling protein-protein interactions with high spatiotemporal control, applicable to studying dynamic biological processes (Aonbangkhen et al., 2018).

CID in Agricultural Research: Water Use Efficiency in Barley

CID (carbon isotope discrimination) has been applied as a selection criterion for improving water use efficiency (WUE) and productivity in barley. This method shows promise in barley breeding programs, particularly in water-limited environments (Anyia et al., 2007).

CID Techniques in Cell Biology Problem Solving

CID techniques have been instrumental in addressing complex problems in cell biology. They offer insights into lipid second messengers and small GTPases, shedding light on how a small pool of signaling molecules can generate diverse responses (DeRose, Miyamoto, & Inoue, 2013).

CID in Developmental Research

The Consortium on Individual Development (CID) analysis reveals the importance of aligning research goals with research designs in developmental studies. This approach advocates for alternative techniques, such as machine learning and target trials, to bridge gaps between research design and goals (Hamaker, Mulder, & van IJzendoorn, 2020).

properties

IUPAC Name

N'-(2-hydroxy-5-methylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPNRDPCABFRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 230299

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.